molecular formula C16H23NO5 B1458824 Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate CAS No. 1189373-23-6

Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate

Cat. No.: B1458824
CAS No.: 1189373-23-6
M. Wt: 309.36 g/mol
InChI Key: LEEAEXPXDRQMIO-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-((4-methoxybenzyl)azanediyl)dipropanoate is an organic compound with the molecular formula C16H23NO5 It is a derivative of dipropanoate, featuring a methoxybenzyl group attached to an azanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-((4-methoxybenzyl)azanediyl)dipropanoate typically involves the reaction of 4-methoxybenzylamine with dimethyl 3,3’-dibromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromine-substituted carbon atoms, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Dimethyl 3,3’-((4-methoxybenzyl)azanediyl)dipropanoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-((4-methoxybenzyl)azanediyl)dipropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 3,3’-((4-methoxybenzyl)azanediyl)dipropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the

Properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)-[(4-methoxyphenyl)methyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-20-14-6-4-13(5-7-14)12-17(10-8-15(18)21-2)11-9-16(19)22-3/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEAEXPXDRQMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CCC(=O)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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